1-(3-Bromo-4-fluorophenyl)butane-1,3-dione
Description
1-(3-Bromo-4-fluorophenyl)butane-1,3-dione is a β-diketone derivative characterized by a bromo and fluorine substituent on the phenyl ring at the 3- and 4-positions, respectively. This compound is synthesized via Claisen condensation of ethyl acetate with substituted acetophenones, such as 3-bromo-4-methoxyacetophenone, under acidic conditions . Its structure features a conjugated diketone system, which facilitates applications in coordination chemistry, fluorescent materials, and organic synthesis intermediates. The electron-withdrawing bromo and fluorine groups influence its electronic properties, making it distinct from other β-diketones .
Structure
2D Structure
Properties
Molecular Formula |
C10H8BrFO2 |
|---|---|
Molecular Weight |
259.07 g/mol |
IUPAC Name |
1-(3-bromo-4-fluorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H8BrFO2/c1-6(13)4-10(14)7-2-3-9(12)8(11)5-7/h2-3,5H,4H2,1H3 |
InChI Key |
BKAYSXTVFFCWBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-fluorophenyl)butane-1,3-dione typically involves the reaction of 3-bromo-4-fluoroacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-fluorophenyl)butane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromo-4-fluorophenyl)butane-1,3-dione has a variety of applications across multiple scientific fields, particularly in medicinal chemistry and biological research. Its unique chemical properties, stemming from the bromine and fluorine substituents, enhance its reactivity and biological activity compared to similar compounds.
Scientific Research Applications
Medicinal Chemistry
- Building Block for Synthesis this compound serves as a crucial building block in the synthesis of various compounds. It is used as a key intermediate in synthesizing new thiophene and pyrazole derivatives with potential antitumor properties.
- Enzyme Inhibition Research indicates that this compound exhibits significant biological activity, notably inhibiting acetylcholinesterase, an enzyme essential for neurotransmission. This inhibition can increase acetylcholine levels, influencing various neural processes.
- Antimicrobial and Anticancer Activity Derivatives of this compound have demonstrated antimicrobial properties and potential anticancer activity against specific cancer cell lines.
Synthesis
The synthesis of this compound typically involves several steps:
- Acylation: Reacting a 3-bromo-4-fluoro benzoyl chloride with butane-1,3-dione using a suitable base.
- Halogenation: Introducing bromine and fluorine substituents to the phenyl ring to enhance chemical properties.
- Purification: Employing techniques like recrystallization or chromatography to obtain a pure product.
Industrial production may utilize continuous flow reactors and optimized conditions to enhance yield and scalability.
Unique Chemical Properties
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)butane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 1-(4-Fluorophenyl)butane-1,3-dione: Lacks bromine but retains a fluorine substituent. The absence of bromine reduces molecular weight (MW: 192.18 vs. This compound is used to synthesize nitroso-pyrazolylquinoxalines .
- 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione : Incorporates three trifluoromethyl groups, enhancing electron-withdrawing effects and thermal stability. The trifluoromethyl groups increase lipophilicity (logP ~1.5–2.0) compared to bromo-fluoro analogs (logP ~1.06) .
- 1-(4-Chlorophenyl)butane-1,3-dione : Chlorine substitution at the para position (MW: 212.64) provides moderate electron withdrawal, balancing reactivity and stability. Used in bis-β-diketonate zinc complexes for electropolymerization .
Trifluoromethyl and Mixed Substituents
- 1-[4-(Trifluoromethyl)phenyl]butane-1,3-dione (CAS 258346-69-9) : The trifluoromethyl group increases steric bulk and hydrophobicity (MW: 230.18). Such derivatives exhibit enhanced catalytic activity in polymer synthesis due to strong electron-withdrawing effects .
- 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione : Combines chlorine and trifluoromethyl groups, resulting in a high MW (289.56) and polarity. These features make it suitable for metallopolymer catalysts in ring-opening polymerizations .
Physicochemical Properties
| Compound Name | Substituents | Molecular Weight | Melting Point (°C) | logP | Key Applications |
|---|---|---|---|---|---|
| 1-(3-Bromo-4-fluorophenyl)butane-1,3-dione | 3-Br, 4-F | 259.09 | Not reported | ~1.06 | Fluorescent materials, ligands |
| 1-(4-Fluorophenyl)butane-1,3-dione | 4-F | 192.18 | 144–146 (derivative) | ~1.04 | Nitroso compound synthesis |
| 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione | 3,5-F, CF3 | 266.22 | Not reported | ~1.98 | Coordination polymers |
| 1-[4-(Trifluoromethyl)phenyl]butane-1,3-dione | 4-CF3 | 230.18 | Not reported | ~2.10 | Catalysis, polymer synthesis |
Reactivity and Functional Differences
- Excited-State Intramolecular Proton Transfer (ESIPT) : Derivatives like 1-aryl-2-(furan-2-yl)butane-1,3-dione exhibit ESIPT, crucial for fluorescence. Substitution patterns (e.g., bromo vs. methoxy) modulate hydrogen-bond strength and proton transfer efficiency. Bromo-fluoro analogs may show red-shifted emission due to heavy atom effects .
- Coordination Chemistry : Bromo-fluoro derivatives act as ligands for zinc complexes, forming metallopolymers with applications in catalysis. Trifluoromethyl analogs enhance electrophilicity, improving polymerization rates .
- Synthetic Versatility : Chloro-substituted derivatives (e.g., 1-(2-chloro-6-fluorophenyl)butane-1,3-dione) are intermediates in pharmaceutical synthesis, while nitro-substituted analogs (e.g., 1-(3-nitrophenyl)butane-1,3-dione) serve as precursors for explosives .
Market and Industrial Relevance
- 1-(o-Tolyl)butane-1,3-dione: A non-halogenated analog (MW: 190.24) with methyl substitution, used in fragrance and dye industries. Market analysis predicts growth due to low production costs (~$50–100/kg) .
- Trifluoromethyl Derivatives : High-cost specialty chemicals (e.g., 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione) are priced at $500–1,000/g for research applications .
Biological Activity
1-(3-Bromo-4-fluorophenyl)butane-1,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a bromine and a fluorine substituent on the phenyl ring, which are known to influence its biological activity.
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against prostate cancer (PC3) and colon cancer (SW480) cells.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PC3 | 8.8 ± 0.8 | Induces apoptosis |
| SW480 | 9.1 ± 0.8 | LDH release indicates cell lysis |
| SW620 | 10.8 ± 2.6 | Apoptotic response observed |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound induced early apoptosis in these cell lines, suggesting a mechanism that triggers programmed cell death rather than merely inhibiting proliferation .
The mechanisms underlying the cytotoxic effects of this compound involve several pathways:
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound led to increased annexin V staining in cancer cells, indicating early apoptotic changes .
- LDH Release : The compound's ability to induce lactate dehydrogenase (LDH) release suggests that it compromises cellular membrane integrity, leading to cell lysis .
- Proteomic Changes : Proteomic analysis showed a reduction in antioxidant and detoxifying enzymes in treated cells, indicating that the compound may disrupt cellular redox balance .
Antimicrobial Activity
In addition to its anticancer properties, there is evidence suggesting that this compound exhibits antimicrobial activity. Preliminary studies indicated effectiveness against both gram-positive and gram-negative bacteria, although specific MIC (minimum inhibitory concentration) values were not detailed in the available literature .
Case Studies
A case study involving the application of this compound in a therapeutic context could provide insights into its efficacy and safety profile. For instance, its use in combination with other chemotherapeutic agents may enhance overall treatment outcomes for patients with resistant forms of cancer.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Bromo-4-fluorophenyl)butane-1,3-dione, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via a Claisen-Schmidt condensation between 3-bromo-4-fluorobenzaldehyde and acetylacetone derivatives, using acidic or basic catalysts. For improved yields, catalytic systems like DMAP (4-dimethylaminopyridine) with Meldrum’s acid have been effective in promoting diketone formation under mild conditions (40–70°C) . Solvent optimization (e.g., isopropylamide) and stepwise temperature control (0–5°C for activation, followed by 40–70°C for cyclization) are critical to minimize side reactions. Post-synthesis purification via activated charcoal treatment in methanol enhances purity .
Q. How can the structure of this compound be unequivocally characterized?
- Methodology :
- NMR Spectroscopy : , , and NMR are essential for confirming the aromatic substitution pattern (e.g., bromo and fluoro groups at positions 3 and 4) and diketone protons (δ 6–7 ppm for aromatic protons; δ 2–3 ppm for methylene groups) .
- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry, including bond angles and dihedral distortions caused by halogen substituents. For example, trifluoromethyl analogs exhibit planar diketone moieties with slight torsional deviations (~5–10°) due to steric effects .
II. Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : The bromine atom at the 3-position is highly electrophilic due to electron-withdrawing effects from the adjacent fluorine and diketone groups. Kinetic studies using polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., amines or thiols) reveal second-order kinetics, suggesting an -type mechanism. Computational DFT analyses (e.g., B3LYP/6-31G*) predict activation barriers and transition-state geometries, corroborating experimental rate constants .
Q. How does this compound interact with biological targets, and what assays validate its bioactivity?
- Methodology :
- Covalent Binding Studies : Incubate the compound with target proteins (e.g., kinases or proteases) under physiological conditions. Use LC-MS/MS to identify adducts formed via bromine-mediated alkylation or diketone chelation with metal ions (e.g., Zn) .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon compound binding to enzymes like cytochrome P450, indicating conformational shifts or active-site occlusion .
Q. What computational strategies are effective in predicting the physicochemical properties of halogenated diketones like this compound?
- Methodology :
- QSPR Models : Train models using descriptors such as logP, molar refractivity, and Hammett constants (σ) to predict solubility, bioavailability, and metabolic stability.
- Molecular Dynamics (MD) Simulations : Simulate solvation dynamics in water/octanol systems to estimate partition coefficients and membrane permeability .
Q. How can structural modifications enhance the stability of this compound under acidic or oxidative conditions?
- Methodology :
- Derivatization : Replace the diketone moiety with a trifluoromethyl group (as in 4,4,4-trifluoro analogs) to reduce enolization and oxidative degradation .
- Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups at the diketone oxygen to stabilize the enolate form during storage .
III. Data Contradictions and Resolution
Q. Discrepancies in reported melting points for halogenated diketones: How should researchers address variability?
- Resolution : Melting points can vary due to polymorphism or impurities. Standardize purification protocols (e.g., recrystallization from ethanol/water mixtures) and validate purity via HPLC (≥98% by area) before reporting thermal data. Cross-reference with differential scanning calorimetry (DSC) to identify polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
